K-252b

説明

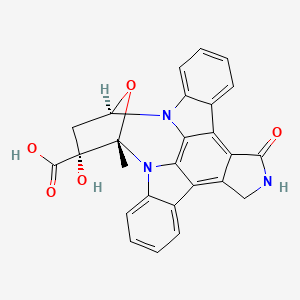

9,12-Epoxy-1H-diindolo[1,2,3-fg:3',2',1'-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylicacid, 2,3,9,10,11,12-hexahydro-10-hydroxy-9-methyl-1-oxo-, (9S,10R,12R)- has been reported in Nocardiopsis with data available.

特性

IUPAC Name |

(15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O5/c1-25-26(33,24(31)32)10-17(34-25)28-15-8-4-2-6-12(15)19-20-14(11-27-23(20)30)18-13-7-3-5-9-16(13)29(25)22(18)21(19)28/h2-9,17,33H,10-11H2,1H3,(H,27,30)(H,31,32)/t17-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSOPBXQXSAAAC-PLZPTFKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433626 | |

| Record name | (5S,6R,8R)-6-Hydroxy-5-methyl-13-oxo-5,6,7,8,14,15-hexahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99570-78-2 | |

| Record name | (5S,6R,8R)-6-Hydroxy-5-methyl-13-oxo-5,6,7,8,14,15-hexahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of K-252b

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-252b is an indolocarbazole alkaloid originally isolated from the actinomycete Nocardiopsis.[1][2][3] It is a member of the K-252 family of compounds, which are structurally related to staurosporine.[4] this compound functions as a potent inhibitor of several protein kinases, most notably Protein Kinase C (PKC) and tyrosine-specific protein kinases.[5][6][7] A distinguishing feature of this compound is its hydrophilic nature, which renders it largely cell-membrane impermeable.[1][8] This property makes it an invaluable tool for selectively studying the role of extracellular kinases and the external domains of transmembrane receptor kinases without affecting the intracellular kinase signaling cascades.[3][4] This guide provides an in-depth overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for preparing stock solutions, designing experiments, and understanding the compound's behavior in biological systems.

| Property | Value | References |

| IUPAC Name | (15S,16R,18R)-16-Hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid | [4][8] |

| Alternate Names | Staurosporine Aglycone, Protein Kinase Inhibitor this compound | [5][8] |

| CAS Number | 99570-78-2 | [2][4][5] |

| Molecular Formula | C₂₆H₁₉N₃O₅ | [2][4][5] |

| Molecular Weight | 453.45 g/mol | [2][4][5] |

| Appearance | White to light yellow powder / Off-white powder | [4][8] |

| Purity | ≥98% | [5][8] |

| Solubility | Soluble in DMSO and Methanol | [4][6][8] |

| Partition Coefficient | 4.4:1 (organic:aqueous) | [9] |

| Storage | Store at 0 - 4°C for the short term (days to weeks) or -20°C for the long term (months to years). Keep dry and dark. | [10] |

| Shipping Conditions | Shipped at ambient temperature. | [10] |

Mechanism of Action

This compound is a broad-spectrum protein kinase inhibitor. Its primary mechanism involves competing with ATP for the binding site on the kinase domain, thereby preventing the phosphorylation of substrate proteins.[7]

Inhibition of Trk Receptors and Neurotrophin Signaling

This compound is widely recognized for its effects on neurotrophin signaling pathways. Neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), bind to and activate Tropomyosin receptor kinase (Trk) receptors, a family of receptor tyrosine kinases. This binding event induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that regulate neuronal survival, differentiation, and synaptic plasticity.

This compound inhibits these processes by directly inhibiting the autophosphorylation of the Trk receptors.[7][11]

-

At high concentrations (>100 nM): this compound acts as a potent antagonist, inhibiting the trophic effects of NGF, BDNF, and NT-3.[4][12] For instance, at 300 nM, it can completely block NGF-induced neurite outgrowth.[4]

-

At low concentrations (<100 nM): Paradoxically, this compound can selectively potentiate the trophic actions of NT-3.[4][12] This suggests a complex, concentration-dependent interaction with the Trk signaling complex.[7][12]

Due to its low membrane permeability, this compound is particularly useful for targeting the extracellularly accessible kinase domain of these receptors.[4][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Compound this compound - Chemdiv [chemdiv.com]

- 3. K252b | staurosporine analogue and PKC inhibitor | CAS# 99570-78-2 | InvivoChem [invivochem.com]

- 4. K252b - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. This compound | PKC Inhibitor | Hello Bio [hellobio.com]

- 7. K-252 compounds: modulators of neurotrophin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. K252b - LKT Labs [lktlabs.com]

- 9. Differential biological effects of K252 kinase inhibitors are related to membrane solubility but not to permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. Anti-proliferative effect of the kinase inhibitor K252a on human prostatic carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound selectively potentiates cellular actions and trk tyrosine phosphorylation mediated by neurotrophin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dualistic Role of K-252b in Neurotrophin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-252b, an indolocarbazole alkaloid, is a fascinating and complex modulator of neurotrophin signaling pathways. While structurally related to the well-characterized kinase inhibitor K-252a, this compound exhibits a distinct, concentration-dependent dualism in its effects. At high micromolar concentrations, it acts as a general inhibitor of neurotrophin-mediated effects, consistent with the activity of a Trk receptor tyrosine kinase inhibitor. Conversely, at low nanomolar concentrations, it paradoxically and selectively potentiates the action of Neurotrophin-3 (NT-3). This guide provides an in-depth technical overview of this compound's mechanism of action, its impact on the core neurotrophin signaling cascades, detailed experimental protocols for its study, and quantitative data to inform experimental design.

Introduction to Neurotrophin Signaling

Neurotrophins, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), are critical signaling proteins that regulate neuronal survival, differentiation, and synaptic plasticity.[1] Their signals are primarily transduced by the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases: TrkA (high affinity for NGF), TrkB (high affinity for BDNF), and TrkC (high affinity for NT-3).[2]

Upon neurotrophin binding, Trk receptors dimerize and autophosphorylate on specific tyrosine residues within their cytoplasmic domains.[3] This phosphorylation creates docking sites for adaptor proteins, initiating three major downstream signaling cascades that govern the cellular response:

-

Ras/MAPK (ERK) Pathway: Primarily mediates signals for neuronal differentiation and neurite outgrowth.

-

PI3K/Akt Pathway: A critical pathway for promoting cell survival and growth.

-

PLC-γ Pathway: Leads to the generation of second messengers that modulate intracellular calcium levels and activate Protein Kinase C (PKC), influencing synaptic plasticity.[1]

This compound: A Bifunctional Modulator

This compound is a derivative of the microbial alkaloid K-252a. While both are known kinase inhibitors, their cellular activities differ significantly, in part due to differences in membrane permeability.[4] this compound demonstrates a unique, concentration-dependent bimodal action on neurotrophin signaling pathways.

High-Concentration Inhibition of Trk Signaling

At concentrations greater than 2 µM, this compound prevents the trophic actions of neurotrophins like NGF, BDNF, and NT-3.[5] This inhibitory effect is believed to stem from its function as an ATP-competitive inhibitor at the kinase domain of Trk receptors, a mechanism shared with its more potent analogue, K-252a. While specific IC50 values for this compound against each Trk receptor are not widely reported in the literature, it is established to be a less potent inhibitor than K-252a, which has a reported IC50 of approximately 3 nM for TrkA.[3][6]

Low-Concentration Potentiation of NT-3/TrkA Signaling

Surprisingly, at low nanomolar concentrations (0.1-100 nM), this compound selectively enhances the trophic and signaling actions of NT-3.[5] This potentiation is highly specific to the interaction of NT-3 with the TrkA receptor, a non-preferred ligand-receptor pairing.[7] this compound increases the NT-3-induced tyrosine phosphorylation of the TrkA receptor, leading to a more robust downstream signal.[7] This effect is not observed for other neurotrophins or Trk receptors.[7]

Quantitative Data Presentation

The dual actions of this compound are summarized below. This data is crucial for designing experiments to selectively probe either the inhibitory or potentiating effects of the compound.

| Parameter | Ligand/Receptor Target | This compound Concentration | Effect | Reference |

| Inhibition | General Neurotrophin Action (NGF, BDNF, NT-3) on Trk Receptors | > 2 µM | Prevents trophic actions | [5] |

| Potentiation | NT-3 on TrkA Receptor | 0.1 - 100 nM | Enhances trophic action and TrkA phosphorylation | [5] |

| EC50 of Potentiation | NT-3 on TrkA Receptor | ~ 2 nM | Effective concentration for 50% of maximal potentiation | [7] |

Signaling Pathways and this compound's Points of Intervention

The following diagrams, generated using the DOT language, illustrate the core neurotrophin signaling pathways and the known points of modulation by this compound.

Figure 1: Overview of Neurotrophin Signaling and this compound Intervention. This diagram illustrates the three primary signaling cascades initiated by Trk receptor activation and highlights the dual, concentration-dependent effects of this compound at the level of receptor phosphorylation.

Figure 2: The Ras/MAPK/ERK Signaling Pathway. This cascade is a key driver of neurotrophin-induced neuronal differentiation.

Figure 3: The PI3K/Akt Signaling Pathway. This pathway is a primary mediator of the pro-survival effects of neurotrophins.

Figure 4: The PLC-γ Signaling Pathway. This pathway generates key second messengers that modulate a variety of cellular functions.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on neurotrophin signaling in cultured neurons.

Assessing Trk Receptor Phosphorylation via Immunoprecipitation and Western Blot

This protocol is designed to measure the direct effect of this compound on neurotrophin-induced Trk receptor autophosphorylation.

Materials:

-

Primary neuronal cultures (e.g., cortical, hippocampal, or DRG neurons) or a suitable cell line (e.g., PC12).

-

Neurotrophin of interest (e.g., NGF, BDNF, NT-3).

-

This compound (solubilized in DMSO).

-

Ice-cold PBS.

-

Cell Lysis Buffer: 1% NP-40, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails (e.g., sodium orthovanadate, sodium fluoride).

-

Primary antibodies: Pan-Trk or Trk-specific (for immunoprecipitation), Phospho-Trk (e.g., pY490), and total Trk (for Western blotting).

-

Protein A/G agarose or magnetic beads.

-

SDS-PAGE reagents and Western blotting equipment.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBS with 0.1% Tween-20 (TBST).

Procedure:

-

Cell Culture and Treatment: Plate neurons at an appropriate density and culture for 4-5 days. Serum-starve cells for 2-4 hours before treatment.

-

Inhibitor Pre-treatment: Pre-incubate cells with desired concentrations of this compound (e.g., 200 nM for inhibition, 2 nM for potentiation) or vehicle (DMSO) for 30-60 minutes at 37°C.

-

Neurotrophin Stimulation: Add the neurotrophin of interest (e.g., 50 ng/mL NGF or NT-3) and incubate for 5-10 minutes at 37°C.

-

Cell Lysis: Immediately place plates on ice, aspirate media, and wash once with ice-cold PBS. Add ice-cold Cell Lysis Buffer, scrape cells, and transfer lysate to a microcentrifuge tube.

-

Lysate Preparation: Incubate lysate on ice for 20 minutes, then clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine protein concentration using a BCA or Bradford assay.

-

Immunoprecipitation (IP): To 200-500 µg of protein lysate, add 1-2 µg of Pan-Trk or Trk-specific antibody. Incubate with gentle rotation overnight at 4°C.

-

Immune Complex Capture: Add 20 µL of a 50% slurry of Protein A/G beads and incubate with rotation for 2-3 hours at 4°C.

-

Washes: Pellet the beads by centrifugation and wash the pellet 3-5 times with 500 µL of ice-cold Cell Lysis Buffer.

-

Elution: After the final wash, resuspend the pellet in 2X SDS-PAGE sample buffer. Boil for 5 minutes to elute and denature the proteins.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against Phospho-Trk overnight at 4°C. Wash extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Reprobing: To confirm equal loading, the membrane can be stripped and reprobed with an antibody against total Trk.

References

- 1. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors. | Semantic Scholar [semanticscholar.org]

- 2. The neurotrophin receptors trkA, trkB and trkC are differentially regulated after excitotoxic lesion in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Anti-proliferative effect of the kinase inhibitor K252a on human prostatic carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound selectively potentiates cellular actions and trk tyrosine phosphorylation mediated by neurotrophin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Compound this compound - Chemdiv [chemdiv.com]

An In-depth Technical Guide to K-252b Potentiation of Neurotrophin-3 (NT-3) Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-252b, a derivative of the microbial alkaloid K-252a, exhibits a paradoxical and highly specific biological activity: at nanomolar concentrations, it selectively potentiates the neurotrophic effects of Neurotrophin-3 (NT-3). This potentiation is remarkable as this compound, at higher micromolar concentrations, acts as a broad-spectrum protein kinase inhibitor, including inhibiting the very receptors it potentiates at lower concentrations. This guide provides a comprehensive technical overview of the mechanism, quantitative effects, and experimental protocols related to the potentiation of NT-3 activity by this compound. The focus is on the interaction with the Tropomyosin receptor kinase A (TrkA), the primary signaling receptor involved in this effect, and the resulting downstream cellular responses in various neuronal and engineered cell types.

Introduction

Neurotrophin-3 (NT-3) is a critical member of the neurotrophin family of growth factors, playing a pivotal role in the development, survival, and differentiation of neurons in both the central and peripheral nervous systems. While NT-3 primarily signals through its high-affinity receptor, TrkC, it can also weakly activate TrkA and TrkB. The discovery that this compound can selectively enhance the activity of NT-3, particularly at the TrkA receptor, has opened avenues for investigating the nuanced mechanisms of neurotrophin signaling and for the potential development of therapeutic agents that can selectively amplify specific neurotrophic pathways. This document serves as a technical resource, consolidating key quantitative data and detailed experimental methodologies for studying this phenomenon.

Mechanism of Action: Selective Potentiation of NT-3 at the TrkA Receptor

The potentiation of NT-3 activity by this compound is highly specific. At nanomolar concentrations (0.1-100 nM), this compound enhances the trophic actions of NT-3 on various neuronal populations, including central cholinergic neurons, peripheral sensory neurons, and PC12 cells[1]. This effect is mediated through the TrkA receptor. In cells expressing TrkA but lacking the p75 neurotrophin receptor (p75NTR), this compound significantly potentiates NT-3-induced TrkA autophosphorylation and downstream signaling, leading to biological responses such as mitogenesis[2][3].

Crucially, this potentiation is specific to the combination of NT-3 and TrkA. This compound does not potentiate the effects of NT-3 on TrkB or TrkC receptors, nor does it enhance the activity of the cognate TrkA ligand, Nerve Growth Factor (NGF)[2][3]. This suggests a unique conformational or allosteric interaction between NT-3, TrkA, and this compound that facilitates a more robust activation of the receptor by its non-preferred ligand. The potentiation is independent of the p75NTR, indicating a direct effect on the TrkA signaling complex[2][3].

At higher concentrations (>2 µM), this compound exhibits its well-documented protein kinase inhibitory activity, antagonizing the effects of NT-3 and other neurotrophins[1].

NT-3 and this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound potentiation of NT-3 activity.

Table 1: Dose-Response of this compound Potentiation

| Cell Type | Assay | NT-3 Concentration | This compound EC₅₀ | Reference |

| NIH3T3 cells expressing TrkA | [³H]-Thymidine Incorporation (Mitogenesis) | 10-100 ng/mL | ~2 nM | [2][3] |

| Central Cholinergic Neurons | Choline Acetyltransferase Activity | Not specified | 0.1 - 100 nM (effective range) | [1] |

| Peripheral Sensory Neurons | Neuronal Survival | Not specified | 0.1 - 100 nM (effective range) | [1] |

| PC12 cells | Neurite Outgrowth | Not specified | 0.1 - 100 nM (effective range) | [1] |

Table 2: Effect on TrkA Phosphorylation

| Cell Type | Treatment | Fold Increase in TrkA Phosphorylation (relative to NT-3 alone) | Reference |

| PC12 cells | NT-3 + this compound (nM range) | Potentiated | [1] |

| NIH3T3 cells expressing TrkA | NT-3 (10-100 ng/mL) + this compound (~2 nM) | Correlated with increased [³H]-thymidine incorporation | [2][3] |

Table 3: Specificity of this compound Potentiation

| Cell Type | Ligand | Receptor | This compound Effect | Reference |

| NIH3T3 cells | NT-3 | TrkA | Potentiation | [2][3] |

| NIH3T3 cells | NT-3 | TrkB | No Potentiation | [2][3] |

| NIH3T3 cells | NT-3 | TrkC | No Potentiation | [2][3] |

| NIH3T3 cells | NGF | TrkA | No Potentiation | [2][3] |

| NIH3T3 cells | BDNF | TrkB | No Potentiation | [2][3] |

| NIH3T3 cells | NT-4/5 | TrkB | No Potentiation | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the potentiation of NT-3 activity by this compound.

Cell Culture

-

PC12 Cells: Maintained in RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin. For differentiation assays, cells are plated on collagen-coated dishes in low-serum medium (e.g., 1% horse serum).

-

NIH3T3 Cells Expressing Trk Receptors: Cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% calf serum and antibiotics. Stable transfectants are maintained under selection with an appropriate antibiotic (e.g., G418).

-

Primary Neuronal Cultures (e.g., Dorsal Root Ganglion - DRG): DRGs are dissected from embryonic rodents (e.g., E15 mice or rats), dissociated using trypsin and trituration, and plated on poly-L-lysine and laminin-coated dishes. Cultures are maintained in a defined neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.

TrkA Autophosphorylation Assay

This protocol describes a typical Western blot-based assay to measure TrkA phosphorylation.

TrkA Autophosphorylation Assay Workflow.

-

Cell Plating and Serum Starvation: Plate cells (e.g., NIH3T3-TrkA) in 6-well plates. Once confluent, serum-starve the cells for 16-24 hours in serum-free medium.

-

Treatment: Pre-treat cells with this compound at various concentrations for a specified time (e.g., 30 minutes) before adding NT-3. Incubate for a further 15-30 minutes at 37°C.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Immunoprecipitation: Incubate equal amounts of protein lysate with an anti-TrkA antibody overnight at 4°C. Add protein A/G-agarose beads and incubate for a further 2-4 hours.

-

SDS-PAGE and Western Blotting: Wash the beads, resuspend in Laemmli buffer, and boil to elute the proteins. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation and Detection: Block the membrane and probe with a primary antibody specific for phosphorylated TrkA (p-TrkA). Subsequently, incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. The membrane can be stripped and re-probed for total TrkA as a loading control.

Neuronal Survival Assay (DRG Neurons)

-

Cell Plating: Plate dissociated DRG neurons at a low density (e.g., 1,000-2,000 cells/well) in a 96-well plate coated with poly-L-lysine and laminin.

-

Treatment: Add NT-3 with or without varying concentrations of this compound to the culture medium. Include a negative control (no neurotrophins) and a positive control (e.g., optimal concentration of NGF).

-

Incubation: Culture the neurons for 48-72 hours.

-

Quantification: Assess neuronal survival by counting the number of phase-bright neurons with neurites longer than two cell body diameters. Alternatively, use a cell viability assay such as Calcein-AM/Ethidium Homodimer-1 staining or an MTT assay.

Neurite Outgrowth Assay (PC12 Cells)

-

Cell Plating: Plate PC12 cells at a low density on collagen-coated plates in low-serum medium.

-

Treatment: Treat the cells with NT-3 in the presence or absence of different concentrations of this compound.

-

Incubation: Culture for 48-72 hours to allow for neurite extension.

-

Quantification: Fix the cells and quantify neurite outgrowth. This can be done manually by measuring the length of the longest neurite for a number of cells or by using automated image analysis software to determine parameters such as the percentage of neurite-bearing cells, total neurite length per cell, and number of neurite branches.

Mitogenesis Assay ([³H]-Thymidine Incorporation)

-

Cell Plating: Plate NIH3T3-TrkA cells in a 96-well plate.

-

Serum Starvation: Serum-starve the cells for 24 hours.

-

Treatment: Add NT-3 and this compound to the wells.

-

[³H]-Thymidine Pulse: After a set incubation period (e.g., 16-24 hours), add [³H]-thymidine to each well and incubate for a further 4-6 hours.

-

Harvesting and Scintillation Counting: Harvest the cells onto a filter mat using a cell harvester and measure the incorporated radioactivity using a scintillation counter.

Signaling Pathways and Logical Relationships

The potentiation of NT-3 signaling by this compound at the TrkA receptor leads to the activation of canonical Trk signaling cascades.

Downstream Signaling of Potentiated NT-3.

Upon potentiation, the autophosphorylated TrkA receptor recruits and phosphorylates adaptor proteins such as Shc and PLC-γ[2][3].

-

Shc Pathway: Phosphorylated Shc recruits the Grb2/Sos complex, leading to the activation of the Ras-MAPK (mitogen-activated protein kinase) pathway, which is heavily involved in promoting neurite outgrowth and differentiation. Shc can also lead to the activation of the PI3K-Akt pathway, a critical cascade for promoting cell survival.

-

PLC-γ Pathway: Phospholipase C-γ activation leads to the hydrolysis of PIP₂, generating inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers are involved in calcium mobilization and protein kinase C (PKC) activation, respectively, contributing to differentiation and other cellular responses.

Conclusion

This compound's ability to selectively potentiate NT-3 activity at the TrkA receptor provides a unique tool for dissecting the complexities of neurotrophin signaling. This in-depth guide has summarized the key quantitative data, provided detailed experimental protocols, and visualized the underlying molecular pathways. For researchers in neurobiology and drug development, understanding and applying these methodologies can facilitate further exploration of this intriguing phenomenon and may aid in the design of novel therapeutics that can selectively modulate neurotrophin receptor activity for the treatment of neurological disorders.

References

- 1. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Assessment of Neurite Outgrowth in PC12 Cells | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to K-252b and its Role in Synapse Formation and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-252b, a staurosporine analog, is a multifaceted kinase inhibitor that exhibits a dual role in neuronal signaling, acting as both an inhibitor and a potentiator of neurotrophin receptor activity. This technical guide provides a comprehensive overview of this compound, with a specific focus on its intricate involvement in the critical processes of synapse formation and function. We will delve into its mechanism of action, its impact on synaptic plasticity, and the underlying signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in neuroscience and professionals engaged in the development of novel therapeutics targeting neurological disorders.

Introduction

The formation and functional integrity of synapses are fundamental to all aspects of nervous system function, from learning and memory to sensory perception and motor control. The development and maintenance of these intricate connections are tightly regulated by a complex interplay of signaling molecules, among which neurotrophins and their cognate tropomyosin receptor kinase (Trk) receptors play a pivotal role. This compound has emerged as a significant pharmacological tool for dissecting these processes due to its unique ability to modulate Trk receptor signaling. At micromolar concentrations, this compound acts as a broad-spectrum kinase inhibitor, while at nanomolar concentrations, it selectively potentiates the effects of Neurotrophin-3 (NT-3) on the TrkA receptor. This bimodal activity makes this compound a valuable probe for exploring the nuanced mechanisms governing synaptic development and plasticity.

Mechanism of Action

This compound's primary mechanism of action revolves around its interaction with the ATP-binding site of various protein kinases. Its effects are highly concentration-dependent.

-

Inhibition at High Concentrations (>2 µM): At micromolar concentrations, this compound exhibits broad-spectrum inhibitory activity against a range of kinases, including the Trk family of receptors (TrkA, TrkB, TrkC) and Protein Kinase C (PKC). This inhibition prevents the trophic actions of neurotrophins like nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and NT-3.[1]

-

Potentiation at Low Concentrations (0.1-100 nM): In the nanomolar range, this compound surprisingly and selectively enhances the trophic actions of NT-3.[1] This potentiation is specifically mediated through the TrkA receptor, even in cells lacking the p75 neurotrophin receptor. This compound has been shown to increase the NT-3-induced tyrosine phosphorylation of the TrkA receptor.

Quantitative Data

The following tables summarize the available quantitative data regarding the efficacy and selectivity of this compound.

| Parameter | Target | Condition | Value | Reference |

| EC50 | TrkA | Potentiation of NT-3 induced DNA synthesis | ~2 nM | [2][3] |

Table 1: Potentiation Efficacy of this compound. This table highlights the potentiation effect of this compound on NT-3 signaling via the TrkA receptor.

| Kinase | IC50 (nM) |

| TrkA | Data not available |

| TrkB | Data not available |

| TrkC | Data not available |

| Protein Kinase C (PKC) | Data not available |

| Ca2+/calmodulin-dependent protein kinase II (CaMKII) | Data not available |

Role in Synapse Formation and Function

This compound's modulation of neurotrophin signaling has significant implications for both the structural development and the functional plasticity of synapses.

Synapse Formation

The potentiation of NT-3/TrkA signaling by nanomolar concentrations of this compound is expected to promote neurite outgrowth and the formation of new synaptic connections. The NT-3/TrkA pathway is known to activate downstream signaling cascades that regulate the expression of genes involved in neuronal differentiation and synaptogenesis. While direct quantitative evidence of this compound's effect on synaptic protein expression (e.g., PSD-95, Synapsin I) and dendritic spine density is currently limited, the established role of the potentiated pathway strongly suggests a pro-synaptogenic effect at these lower concentrations.

Synaptic Function and Plasticity

This compound has been shown to influence long-term potentiation (LTP), a key cellular mechanism underlying learning and memory.

-

Inhibition of Late-Phase LTP: Studies have demonstrated that this compound can block the late phase of LTP in the CA1 region of the hippocampus, leading to a decremental potentiation.[4][5] This suggests that a this compound-sensitive protein kinase is crucial for the maintenance of long-lasting synaptic plasticity.

The precise effects of this compound on basal synaptic transmission, as measured by miniature excitatory postsynaptic currents (mEPSCs) and paired-pulse facilitation (PPF), require further investigation to provide a complete picture of its impact on synaptic function.

Signaling Pathways

The biological effects of this compound are mediated through the modulation of specific intracellular signaling cascades. The potentiation of NT-3 signaling by this compound at the TrkA receptor activates several key downstream pathways critical for neuronal survival, differentiation, and synaptic plasticity.

Figure 1: this compound Potentiation of the NT-3/TrkA Signaling Pathway. At nanomolar concentrations, this compound enhances NT-3's ability to activate the TrkA receptor, leading to the initiation of downstream cascades including the Ras-MAPK, PI3K-Akt, and PLCγ pathways, which collectively promote gene expression for synaptogenesis, cell survival, and neurite outgrowth.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on synapse formation and function.

Primary Neuronal Culture

Figure 2: Workflow for Primary Neuronal Culture. A schematic outlining the key steps for preparing primary neuronal cultures for subsequent treatment with this compound.

Protocol:

-

Dissection: E18 rat or mouse embryos are decapitated, and the brains are removed. The hippocampi or cortices are dissected in ice-cold Hibernate-E medium.

-

Digestion: The tissue is incubated in a papain solution (e.g., 20 units/mL) at 37°C for 20-30 minutes to dissociate the tissue.

-

Dissociation: The digested tissue is gently triturated using fire-polished Pasteur pipettes to obtain a single-cell suspension.

-

Plating: Cells are plated onto coverslips pre-coated with an adhesion factor such as Poly-D-Lysine or Matrigel.

-

Culture: Neurons are maintained in a serum-free culture medium, such as Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin, in a humidified incubator at 37°C and 5% CO2.

-

Treatment: After a specified number of days in vitro (DIV), the cultured neurons are treated with various concentrations of this compound.

Immunocytochemistry for Synaptic Marker Quantification

Figure 3: Workflow for Immunocytochemistry. This diagram illustrates the sequential steps involved in immunofluorescently labeling synaptic proteins in cultured neurons.

Protocol:

-

Fixation: Neurons on coverslips are fixed with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.

-

Permeabilization: Cells are permeabilized with a solution of 0.25% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular epitopes.

-

Blocking: Non-specific antibody binding sites are blocked by incubating the coverslips in a blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour.

-

Primary Antibody Incubation: Coverslips are incubated with primary antibodies targeting presynaptic (e.g., Synapsin I, VGLUT1) and postsynaptic (e.g., PSD-95, Homer1) markers overnight at 4°C.

-

Secondary Antibody Incubation: After washing with PBS, coverslips are incubated with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594) for 1-2 hours at room temperature, protected from light.

-

Mounting and Imaging: Coverslips are mounted onto microscope slides with an anti-fade mounting medium and imaged using a confocal microscope.

-

Analysis: Image analysis software (e.g., ImageJ, CellProfiler) is used to quantify the number, density, and colocalization of synaptic puncta.

Western Blotting for Synaptic Protein Expression

Figure 4: Workflow for Western Blotting. A step-by-step guide for quantifying the expression levels of synaptic proteins following this compound treatment.

Protocol:

-

Cell Lysis: this compound-treated and control neurons are lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., PSD-95, Synapsin I, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified and normalized to the loading control.

Electrophysiology for Synaptic Function

Figure 5: Workflow for LTP Recording. This diagram outlines the procedure for measuring long-term potentiation in hippocampal slices and investigating the effects of this compound.

Protocol:

-

Slice Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from rodent brains in ice-cold artificial cerebrospinal fluid (ACSF).

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated ACSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Stable baseline fEPSPs are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.

-

Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to measure the magnitude and stability of potentiation.

-

This compound Application: To test the effect of this compound, it can be bath-applied to the slice before or after LTP induction.

Conclusion and Future Directions

This compound stands as a pivotal pharmacological agent for the study of neurotrophin signaling in the context of synaptic biology. Its unique concentration-dependent dual action as both a kinase inhibitor and a specific potentiator of NT-3/TrkA signaling provides a powerful tool to dissect the molecular underpinnings of synapse formation and plasticity. While its inhibitory effects on LTP maintenance are established, further research is needed to fully elucidate its role in synaptogenesis and basal synaptic transmission.

Future investigations should focus on generating a comprehensive kinase selectivity profile for this compound to better understand its off-target effects at inhibitory concentrations. Quantitative studies are also critically needed to determine the precise impact of this compound on dendritic spine dynamics, the expression of key synaptic proteins, and detailed electrophysiological parameters. A deeper understanding of how this compound's modulation of the NT-3/TrkA pathway translates into specific changes at the synapse will be invaluable for the development of targeted therapies for a range of neurological and psychiatric disorders characterized by synaptic dysfunction.

References

- 1. This compound selectively potentiates cellular actions and trk tyrosine phosphorylation mediated by neurotrophin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How to Perform Immunocytochemistry (synaptic) [axolbio.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Activation of a this compound-Sensitive Protein Kinase is Necessary for a Post-Synaptic Phase of Long-Term Potentiation in Area CA1 of Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NGF and Neurotrophin-3 Both Activate TrkA on Sympathetic Neurons but Differentially Regulate Survival and Neuritogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Effects of K-252b on Immune Cell Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-252b, a member of the staurosporine family of alkaloids, is recognized primarily for its potent inhibitory effects on a variety of protein kinases, most notably the Tropomyosin receptor kinase (Trk) family. While its neuroprotective and anti-cancer properties have been the subject of considerable research, its influence on the immune system remains a nascent field of investigation. This technical guide provides a comprehensive overview of the current understanding and methodologies for investigating the effects of this compound on immune cell responses. Drawing upon the known mechanisms of Trk signaling in immune cells and the broader immunomodulatory effects of kinase inhibitors, this document outlines the potential impacts of this compound on T-cells, B-cells, and myeloid cells. Detailed experimental protocols are provided to facilitate further research into this promising area.

Introduction to this compound and its Known Mechanisms of Action

This compound is a microbial alkaloid that acts as a broad-spectrum protein kinase inhibitor. Its primary targets are the Trk family of receptor tyrosine kinases: TrkA, TrkB, and TrkC.[1] These receptors are crucial for neuronal survival, differentiation, and synaptic plasticity.[2] The binding of neurotrophins to Trk receptors initiates downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[2][3]

While the role of Trk receptors is well-established in the nervous system, emerging evidence indicates their expression and function in non-neural tissues, including the immune system.[4][5] This suggests that this compound, through its inhibition of Trk kinases, may exert significant immunomodulatory effects. Furthermore, as a staurosporine analog, this compound may have off-target effects on other kinases that are critical for immune cell function.[6][7] One important characteristic of this compound is its limited cell permeability, which may influence its biological activity in different experimental settings.[8]

Potential Effects of this compound on Immune Cell Subsets

Direct experimental evidence for the effects of this compound on immune cells is limited. However, based on the known roles of its primary targets (Trk kinases) and related signaling pathways in immunity, we can infer its potential impact on various immune cell populations.

T-Lymphocytes

T-cell activation, proliferation, and effector functions are tightly regulated by a complex network of signaling pathways. The PLCγ1 and PI3K/Akt pathways, which are downstream of Trk receptor activation, are essential for T-cell receptor (TCR) signaling.[9][10]

-

Activation and Proliferation: Inhibition of PLCγ1 impairs TCR-induced calcium influx and activation of NFAT and NF-κB, leading to reduced proliferation and cytokine production.[9] Similarly, the PI3K/Akt pathway is crucial for T-cell growth and survival.[10] Therefore, this compound, by potentially modulating these pathways through Trk or other kinase inhibition, could suppress T-cell activation and proliferation.

-

Cytokine Production: The production of cytokines such as IL-2, IFN-γ, and TNF-α is a hallmark of T-cell activation and is dependent on the aforementioned signaling pathways.[9] Inhibition of these pathways by this compound would likely lead to a decrease in the production of these pro-inflammatory cytokines.

B-Lymphocytes

Studies have shown that TrkA is expressed on B-cells and plays a role in their development and function.[5] Ablation of TrkA function in the immune system leads to B-cell abnormalities, including elevated serum levels of certain immunoglobulins.[5]

-

Development and Homeostasis: The involvement of TrkA in B-cell development suggests that this compound could interfere with normal B-cell maturation and homeostasis.[5]

-

Antibody Production: The observation of increased immunoglobulin levels in the absence of TrkA signaling is intriguing and suggests a complex regulatory role.[5] this compound could potentially modulate antibody production by B-cells, although the precise nature of this effect requires further investigation. The NF-κB pathway, which can be influenced by upstream kinases, is critical for B-cell proliferation, survival, and antibody production.[11][12]

Myeloid Cells (Macrophages and Dendritic Cells)

Macrophages and dendritic cells (DCs) are key players in the innate immune response and for initiating adaptive immunity. Their functions, including phagocytosis, antigen presentation, and cytokine production, are regulated by various signaling pathways that can be targeted by kinase inhibitors.[13][14]

-

Activation and Cytokine Release: The PI3K/Akt/mTOR pathway is a central regulator of macrophage and DC activation and cytokine production.[14][15][16] Kinase inhibitors have been shown to modulate the production of pro- and anti-inflammatory cytokines by these cells.[15][17] Given the broad-spectrum nature of staurosporine analogs, this compound may influence macrophage and DC function by inhibiting kinases involved in these pathways.

-

Antigen Presentation: The maturation and antigen-presenting capacity of DCs are dependent on intricate signaling networks.[18] By interfering with these pathways, this compound could potentially alter the ability of DCs to effectively prime T-cell responses.

Data on the Effects of this compound and Related Compounds on Cellular Responses

Quantitative data on the direct effects of this compound on immune cells are currently scarce in the published literature. The following tables summarize the available information on this compound and its close analog, staurosporine, to provide a basis for future investigations.

| Compound | Cell Type | Concentration | Observed Effect | Reference |

| This compound | Human Prostate Carcinoma Cells | Not specified | No significant effect on [3H]thymidine incorporation (cell impermeable) | [8] |

| Staurosporine | U937 (promonocytic cell line) | 100 nM | Induces rapid homotypic cellular aggregation. | [6] |

| Staurosporine | NB-4 (promyelocytic leukemia cell line) | Varied | Increased IL-8 and MCP-1 secretion. Inhibited proliferation at higher concentrations. | [7] |

Table 1: Summary of Cellular Effects of this compound and Staurosporine.

Experimental Protocols

To facilitate the investigation of this compound's effects on immune cell responses, this section provides detailed methodologies for key experiments.

T-Cell Proliferation Assay (CFSE-based)

This protocol details a method to assess the impact of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and Penicillin-Streptomycin

-

CFSE (Carboxyfluorescein succinimidyl ester)

-

Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Flow cytometer

Procedure:

-

Cell Labeling:

-

Resuspend PBMCs at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.

-

Wash the cells three times with complete RPMI-1640 medium.

-

-

Cell Culture and Treatment:

-

Resuspend CFSE-labeled PBMCs in complete RPMI-1640 medium.

-

Plate the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Add varying concentrations of this compound to the designated wells. Include a vehicle control (e.g., DMSO).

-

Stimulate the T-cells by adding anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies. Include an unstimulated control.

-

Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from the plate.

-

Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

-

Acquire the samples on a flow cytometer, collecting data for at least 10,000 live lymphocyte events.

-

Analyze the data by gating on the T-cell populations and examining the CFSE fluorescence intensity. Proliferation is indicated by a stepwise reduction in CFSE intensity.

-

Cytokine Production Assay (ELISA or Multiplex Bead Array)

This protocol describes how to measure the effect of this compound on the production of key cytokines by immune cells.

Materials:

-

Immune cells of interest (e.g., PBMCs, purified T-cells, macrophages)

-

Appropriate cell culture medium and supplements

-

Stimulating agents (e.g., anti-CD3/CD28 for T-cells, LPS for macrophages)

-

This compound

-

ELISA kits or multiplex bead array kits for the cytokines of interest (e.g., IL-2, IFN-γ, TNF-α, IL-6, IL-10)

-

Plate reader or flow cytometer compatible with the chosen assay format

Procedure:

-

Cell Culture and Treatment:

-

Plate the immune cells at an appropriate density in a 24- or 96-well plate.

-

Add varying concentrations of this compound and a vehicle control.

-

Add the appropriate stimulus to induce cytokine production. Include an unstimulated control.

-

Incubate for 24-72 hours, depending on the cell type and cytokine of interest.

-

-

Supernatant Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatants.

-

-

Cytokine Measurement:

-

Perform the ELISA or multiplex bead array assay according to the manufacturer's instructions.

-

Acquire and analyze the data to determine the concentration of each cytokine in the supernatants.

-

Western Blotting for Signaling Pathway Analysis

This protocol outlines the steps to investigate how this compound affects key signaling proteins in immune cells.

Materials:

-

Immune cells

-

Stimulating agents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against total and phosphorylated forms of signaling proteins (e.g., p-PLCγ1, PLCγ1, p-Akt, Akt, p-ERK, ERK, IκBα)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture immune cells to a sufficient density.

-

Pre-treat the cells with this compound or vehicle control for a specified time.

-

Stimulate the cells with the appropriate agonist for a short duration (e.g., 5-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Western Blotting:

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially affected by this compound in immune cells and a typical experimental workflow.

Caption: Potential inhibition of T-cell signaling pathways by this compound.

Caption: General experimental workflow for investigating this compound's effects.

Conclusion and Future Directions

The investigation into the effects of this compound on the immune system is a promising avenue of research with the potential to uncover novel immunomodulatory mechanisms. While direct evidence is currently limited, the known roles of its primary targets, the Trk kinases, and associated signaling pathways in immune cell function provide a strong rationale for its potential to influence immune responses. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for researchers to systematically explore the impact of this compound on T-cells, B-cells, and myeloid cells.

Future studies should focus on:

-

Comprehensive Profiling: Systematically evaluating the effects of this compound on the proliferation, activation, differentiation, and cytokine production of a wide range of immune cell subsets.

-

Target Deconvolution: Identifying the specific kinase targets of this compound in immune cells to understand its precise mechanism of action.

-

In Vivo Studies: Investigating the immunomodulatory effects of this compound in preclinical models of immune-related diseases.

By addressing these questions, the scientific community can elucidate the full therapeutic potential of this compound and other kinase inhibitors in the context of immunology and drug development.

References

- 1. How are TrkA, TrkB, and TrkC activated? | Cell Signaling Technology [cellsignal.com]

- 2. Trk receptor - Wikipedia [en.wikipedia.org]

- 3. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]

- 4. targetedonc.com [targetedonc.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential effects of staurosporine and its analogues on chemokine release by promyelocytic leukemia cell line NB-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-proliferative effect of the kinase inhibitor K252a on human prostatic carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phospholipase Cγ1 is essential for T cell development, activation, and tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinase AKT controls innate immune cell development and function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB Activation in Lymphoid Malignancies: Genetics, Signaling, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functions of NF-κB1 and NF-κB2 in immune cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinase Inhibitors’ Effects on Innate Immunity in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immune responses of macrophages and dendritic cells regulated by mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of a role for the PI3K/AKT/mTOR signaling pathway in innate immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The PI3K/Akt/mTOR pathway in innate immune cells: emerging therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Small Molecule Protein Kinase Inhibitors and their Effects on the Immune System: Implications for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Toll-Like Receptor 2-Tpl2-Dependent ERK Signaling Drives Inverse Interleukin 12 Regulation in Dendritic Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for K-252b Stock Solution Preparation and Long-Term Storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and long-term storage of K-252b stock solutions, a potent protein kinase inhibitor. Adherence to these guidelines is crucial for maintaining the compound's stability and ensuring the reproducibility of experimental results.

Product Information

| Property | Value | Source |

| Molecular Weight | 453.45 g/mol | |

| Appearance | White to light yellow or off-white powder | [1][2] |

| Primary Targets | Protein Kinase C (PKC), Casein Kinase II | [3] |

Solubility Data

This compound is sparingly soluble in aqueous solutions. Organic solvents are required for the preparation of stock solutions.

| Solvent | Maximum Concentration | Source |

| Dimethyl Sulfoxide (DMSO) | 1 mg/mL (~2.2 mM) | [3][4][5] |

| Dimethylformamide (DMF) | 1 mg/mL (~2.2 mM) | [3][4] |

| Methanol | Soluble | [1] |

Stock Solution Preparation

It is recommended to prepare a high-concentration stock solution, which can then be diluted to the final working concentration in the appropriate experimental buffer. A 1 mM stock solution in DMSO is a commonly used and stable concentration.

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or light-protecting microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

Protocol for Preparing a 1 mM Stock Solution

-

Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 1 mM solution, weigh out 0.453 mg of this compound.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For 0.453 mg, add 1 mL of DMSO.

-

Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes.[6]

Figure 1. Workflow for the preparation of a this compound stock solution.

Long-Term Storage and Stability

Proper storage is critical to maintain the activity of this compound.

| Form | Storage Temperature | Duration of Stability | Special Conditions | Source |

| Solid Powder | 4°C or -20°C | Up to 1 year | Desiccate | [1][4][5] |

| 1 mM Solution in DMSO | -20°C | Up to 3 years | Protect from light | |

| Solution in DMSO/DMF | -20°C | Up to 3 months | Protect from light | [4][5] |

| Solution in DMSO/DMF | -20°C | Up to 1 month | Protect from light | [3] |

Note: While some sources suggest stability for up to 3 years for a 1 mM DMSO solution, it is best practice to use the solution within the shortest validated period to ensure optimal activity. If possible, prepare fresh solutions for each experiment.[3]

Storage Protocol

-

Temperature: Store the aliquoted stock solutions at -20°C or -80°C.[6]

-

Light Protection: Use amber or light-blocking tubes and store them in a light-proof container. This compound is light-sensitive.

-

Avoid Freeze-Thaw Cycles: Use one aliquot per experiment to avoid repeated temperature fluctuations which can degrade the compound.[6]

Handling of Stored Solutions

-

Thawing: When ready to use, thaw the aliquot at room temperature.

-

Inspection: Before use, ensure that the this compound is completely in solution. If any precipitate is observed, gently warm and vortex the tube to redissolve.[3]

-

Dilution: Dilute the stock solution to the final working concentration in your experimental buffer immediately before use.

Signaling Pathway Inhibition

This compound is a broad-spectrum inhibitor of several protein kinases, with a notable potency against Protein Kinase C (PKC).[3] Its mechanism of action is believed to involve competition with ATP at the kinase's binding site. Due to its hydrophilic nature, this compound is generally considered cell-membrane impermeable and is often used to target extracellular kinases.[6]

Figure 2. this compound inhibits protein kinases by likely competing with ATP.

References

- 1. K252b - LKT Labs [lktlabs.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | PKC Inhibitor | Hello Bio [hellobio.com]

- 4. Cas 99570-78-2,this compound | lookchem [lookchem.com]

- 5. sinobiological.com [sinobiological.com]

- 6. K252b | staurosporine analogue and PKC inhibitor | CAS# 99570-78-2 | InvivoChem [invivochem.com]

Application Notes and Protocols: K-252b in PC12 Cell Differentiation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-252b is a member of the staurosporine family of alkaloids and a potent inhibitor of protein kinases. It is a hydrophilic derivative of the more extensively studied compound, K-252a. In the context of neurobiology research, this compound is a valuable tool for investigating the signaling pathways that govern neuronal differentiation, particularly in the widely used PC12 cell line model. When treated with Nerve Growth Factor (NGF), PC12 cells, which are derived from a rat pheochromocytoma, cease proliferation and differentiate into sympathetic neuron-like cells, characterized by the extension of neurites. This compound has been shown to potently inhibit this NGF-induced differentiation, providing a means to dissect the underlying molecular mechanisms. A key characteristic of this compound is its hydrophilicity and inability to permeate the cell membrane.[1] This property makes it a unique tool for studying the role of extracellular and cell-surface kinase activity in neuronal differentiation.

Mechanism of Action

This compound, much like its analog K-252a, functions as an inhibitor of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for NGF.[2] The binding of NGF to TrkA induces receptor dimerization and autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade that leads to neuronal differentiation. This compound is thought to inhibit the intrinsic tyrosine kinase activity of the TrkA receptor.[2]

A critical finding is that despite its inability to cross the cell membrane, this compound is as potent as the membrane-permeable K-252a in inhibiting NGF-induced neurite outgrowth in PC12 cells.[1] This suggests that this compound acts on a target that is accessible from the extracellular space, likely the extracellular or transmembrane domain of the TrkA receptor or a closely associated cell-surface kinase.[1] This makes this compound a particularly useful tool to distinguish between extracellular and intracellular signaling events in NGF-mediated differentiation.

Data Presentation

The following tables summarize the quantitative data regarding the application of K-252a and the expected comparable potency of this compound in PC12 cell differentiation assays. Direct quantitative dose-response data for this compound is limited in the literature; however, its potency is consistently reported to be similar to K-252a.[1]

Table 1: Effective Concentrations of K-252a for Inhibition of NGF-Induced Effects in PC12 Cells

| Parameter | Effective Concentration (K-252a) | Reference |

| Inhibition of Neurite Generation | 200 nM (prevents neurite generation) | [3] |

| Inhibition of NGF-induced protein phosphorylation | 100 nM (inhibits phosphorylation of key proteins) | [4] |

| IC50 for TrkA Kinase Inhibition | 3 nM | [2] |

Table 2: Experimental Conditions for PC12 Cell Differentiation Assays

| Parameter | Recommended Conditions | Reference |

| Cell Line | PC12 (rat pheochromocytoma) | |

| Seeding Density | 1 x 10^4 cells/well in a 96-well plate | |

| Culture Medium (Growth) | RPMI-1640, 10% Horse Serum, 5% Fetal Bovine Serum, 1% Penicillin-Streptomycin | |

| Differentiation Medium | Reduced serum medium (e.g., DMEM with 1% horse serum), 50-100 ng/mL NGF | [5] |

| Culture Plate Coating | Collagen Type IV or Poly-D-Lysine | |

| Incubation Time for Differentiation | 2-7 days | [5] |

Experimental Protocols

Protocol 1: PC12 Cell Culture and Maintenance

-

Culture Vessel Coating: Coat culture flasks or plates with Collagen Type IV (50 µg/mL in 0.02 M acetic acid) or Poly-D-Lysine (50 µg/mL in sterile water) for at least 1 hour at room temperature. Aspirate the coating solution and allow the surface to dry before use.

-

Cell Thawing and Plating: Rapidly thaw a cryopreserved vial of PC12 cells in a 37°C water bath. Transfer the cells to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and plate onto the coated culture vessel.

-

Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days. Subculture the cells when they reach 80-90% confluency. To detach the cells, gently triturate the medium over the cell layer as they adhere lightly.

Protocol 2: this compound Treatment and Neurite Outgrowth Assay

-

Cell Plating for Differentiation: Seed PC12 cells onto coated 24- or 96-well plates at a density of 1-2 x 10^4 cells/cm². Allow the cells to adhere for 24 hours in complete growth medium.

-

Initiation of Differentiation and this compound Treatment: After 24 hours, aspirate the growth medium and replace it with differentiation medium containing the desired concentration of NGF (typically 50 ng/mL). For the experimental group, add this compound at the desired concentrations (a dose-response from 1 nM to 1 µM is recommended to determine the IC50). Include a vehicle control (e.g., DMSO) and a positive control (NGF alone).

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator to allow for neurite outgrowth.

-

Assessment of Neurite Outgrowth:

-

Microscopy: Capture images of the cells using a phase-contrast microscope.

-

Quantification: A common method for quantifying neurite outgrowth is to count the percentage of neurite-bearing cells. A cell is considered positive if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.[5] Alternatively, specialized software can be used to measure the total neurite length per cell.

-

-

Data Analysis: Plot the percentage of neurite-bearing cells or average neurite length against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. Inhibition of nerve growth factor-induced neurite outgrowth of PC12 cells by a protein kinase inhibitor which does not permeate the cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. K-252a: a specific inhibitor of the action of nerve growth factor on PC 12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. K-252a, a potent protein kinase inhibitor, blocks nerve growth factor-induced neurite outgrowth and changes in the phosphorylation of proteins in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of PC12 cell differentiation and neurite growth: a comparison of morphological and neurochemical measures - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: In Vitro Kinase Assays Using K-252b as an Inhibitor

Introduction

K-252b is a member of the K-252 family of indolocarbazole alkaloids, structurally related to staurosporine, which was first isolated from the actinomycete Nocardiopsis.[1][2] It functions as a potent, broad-spectrum, and ATP-competitive inhibitor of various protein kinases, including Protein Kinase C (PKC), Protein Kinase A (PKA), and Protein Kinase G (PKG).[3][4] A distinguishing feature of this compound is its hydrophilic nature, conferred by a carboxylic acid group, which renders it cell-impermeable.[1][2][5] This characteristic makes this compound an invaluable tool for specifically studying the activity of extracellular kinases or as a negative control for its cell-permeable analog, K-252a.[5][6]

In the field of neurobiology, this compound is recognized for its effects on neurotrophin signaling pathways. It directly inhibits the tyrosine kinase activity of Trk family neurotrophin receptors.[4] Its effect is dose-dependent; at concentrations above 200 nM, it inhibits the trophic effects of nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and neurotrophin-3 (NT-3).[2][7] Conversely, at lower concentrations (0.1-100 nM), it can selectively potentiate the cellular actions of NT-3, a phenomenon that appears to be specific to the TrkA receptor.[7][8]

These application notes provide a comprehensive protocol for utilizing this compound as an inhibitor in in vitro kinase assays, designed for researchers, scientists, and drug development professionals.

Quantitative Data: this compound Inhibition Profile

The inhibitory activity of this compound is summarized below. These values are essential for designing experiments and interpreting results.

Table 1: Inhibitory Constants (Kᵢ) of this compound for Various Kinases

| Kinase Target | Inhibitory Constant (Kᵢ) |

|---|---|

| Protein Kinase C (PKC) | 20 nM |

| Protein Kinase A (PKA) | 90 nM |

| Protein Kinase G (PKG) | 100 nM |

Data sourced from Sino Biological.[3]

Table 2: Recommended Concentration Ranges for this compound in Cellular vs. In Vitro Assays

| Experimental Effect | Recommended Concentration | Reference(s) |

|---|---|---|

| Inhibition of Neurotrophin Actions (e.g., NGF) | > 200 nM | [2][7] |

| Selective Potentiation of Neurotrophin-3 (NT-3) | 0.1 - 100 nM | [7] |

| General In Vitro Kinase Inhibition (IC₅₀) | Varies (Kinase-dependent) |[9] |

Signaling Pathway and Experimental Visualizations

Diagrams are provided to visualize the mechanism of action and experimental procedures.

Caption: this compound inhibits Receptor Tyrosine Kinase signaling by competing with ATP.

Caption: General workflow for an in vitro kinase assay using an inhibitor.

Detailed Experimental Protocol: Radiometric Filter Binding Assay

This protocol describes a common method for measuring kinase activity and its inhibition by this compound using radiolabeled ATP ([γ-³²P]ATP). This method can be adapted for other kinases and substrates.

I. Materials and Reagents

-

Kinase: Purified, active protein kinase of interest.

-

Substrate: Specific peptide or protein substrate for the kinase.

-

Inhibitor: this compound (CAS: 99570-78-2).

-

Radioisotope: [γ-³²P]ATP.

-

Kinase Reaction Buffer (5X): e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35.[10] Buffer composition may need optimization.[11]

-

ATP Solution: Unlabeled ("cold") ATP stock solution (e.g., 10 mM).

-

Stop Solution: e.g., 75 mM phosphoric acid or 100 mM EDTA.

-

Solvent: DMSO for dissolving this compound.[3]

-

Plates: 96-well microtiter plates.

-

Filter Membrane: Phosphocellulose paper (e.g., P81) or other appropriate membrane that binds the phosphorylated substrate.

-

Scintillation Counter and Scintillation Fluid.

II. Reagent Preparation

-

This compound Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 1 mg/mL or ~2.2 mM).[3] Store desiccated at -20°C for up to 3 months.[3]

-

Kinase Working Solution: Dilute the purified kinase in 1X Kinase Reaction Buffer to the desired final concentration (e.g., 2X-4X final assay concentration). The optimal concentration should be determined empirically.

-

Substrate Working Solution: Dilute the substrate in 1X Kinase Reaction Buffer.

-

ATP Working Solution: Prepare a mixture of unlabeled ATP and [γ-³²P]ATP in water or buffer. The final concentration of unlabeled ATP should be near the Kₘ of the kinase for ATP to ensure robust activity and accurate IC₅₀ determination.[12][13] A typical reaction might contain 0.5 µCi of [γ-³²P]ATP.[12]

III. Assay Procedure

-

Inhibitor Dilution: Perform a serial dilution of the this compound stock solution in 1X Kinase Reaction Buffer containing a fixed percentage of DMSO (e.g., final assay concentration of <1% DMSO).[11] Prepare enough volume for all replicate wells.

-

Assay Plate Setup (Total Volume e.g., 25 µL):

-

Add 5 µL of 1X Kinase Reaction Buffer to all wells.

-

Add 5 µL of the appropriate this compound dilution to the test wells.

-

Add 5 µL of buffer with DMSO (vehicle control) to "maximum activity" and "no kinase" control wells.

-

Add 5 µL of the kinase working solution to all wells except the "no kinase" control. Add 5 µL of buffer to the "no kinase" wells.

-

Add 5 µL of the substrate working solution to all wells.

-

-

Pre-incubation: Gently mix the plate and incubate at room temperature for 10-15 minutes to allow this compound to bind to the kinase.

-

Reaction Initiation: Start the kinase reaction by adding 5 µL of the ATP working solution to all wells.

-

Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes). This time should be within the linear range of the reaction.[12]

-

Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) from each well onto a phosphocellulose filter membrane.

-

Washing: Immediately place the filter membrane in a beaker containing a wash buffer (e.g., 0.5% phosphoric acid). Wash several times to remove unincorporated [γ-³²P]ATP.

-

Detection: Air-dry the filter membrane and place it in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity (counts per minute, CPM) using a scintillation counter.

IV. Data Analysis

-

Background Subtraction: Subtract the average CPM from the "no kinase" control wells from all other data points.

-

Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (CPM_inhibitor - CPM_background) / (CPM_vehicle - CPM_background))

-

Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition.

Caption: Logical flow for calculating the IC₅₀ value from raw assay data.

Important Considerations & Troubleshooting

-

ATP Competition: Since this compound is an ATP-competitive inhibitor, the measured IC₅₀ value will be dependent on the ATP concentration in the assay.[4][9] For comparing the potency of inhibitors, it is recommended to run assays at an ATP concentration close to the Kₘ value for the specific kinase.[13]